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Compound of Interest

Compound Name: LH-846

Cat. No.: B1675232 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase inhibitor LH-846's specificity against other alternatives,

supported by available experimental data.

LH-846 has been identified as a selective inhibitor of Casein Kinase 1δ (CK1δ), a

serine/threonine kinase that is a key regulator of the circadian rhythm. CK1δ modulates the

stability of PERIOD (PER) proteins through phosphorylation, a critical function in the molecular

clock's negative feedback loop. Given the therapeutic interest in modulating the circadian clock

for various disorders, the precise specificity of inhibitors like LH-846 is of paramount

importance to minimize off-target effects.

Quantitative Inhibitor Comparison
The inhibitory potency of LH-846 and alternative CK1 inhibitors, PF-670462 and SR-3029,

against CK1 isoforms is summarized below. These values, presented as the half-maximal

inhibitory concentration (IC50), indicate the concentration of the inhibitor required to reduce the

enzyme's activity by half.
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Compound
CK1δ IC50
(nM)

CK1ε IC50
(nM)

CK1α IC50
(nM)

CK2 Activity

LH-846 290 1,300 2,500
No Inhibition[1]

[2]

PF-670462 14 7.7 Not specified Not specified

SR-3029 44 260 Not specified Not specified

Based on this data, LH-846 exhibits a preference for CK1δ, being approximately 4.5-fold more

selective for CK1δ than for CK1ε, and about 8.6-fold more selective for CK1δ than for CK1α.[1]

[2] In contrast, PF-670462 is a more potent dual inhibitor of both CK1δ and CK1ε.[3] SR-3029

also potently inhibits CK1δ with a notable degree of selectivity over CK1ε.

For a more comprehensive understanding of inhibitor specificity, broad kinase panel screening

is essential. While public data from a comprehensive kinase panel screen for LH-846 is not

readily available, results for PF-670462 highlight the importance of such analyses.

KINOMEscan® Profile of PF-670462 at 10 µM

Target Kinase % of Control Interpretation

CK1δ <10% Strong Inhibition (On-Target)

CK1ε <10% Strong Inhibition (On-Target)

p38α (MAPK14) <10% Strong Inhibition (Off-Target)

EGFR <10% Strong Inhibition (Off-Target)

JNK1/2/3 <10% Strong Inhibition (Off-Target)

This broader profiling reveals that PF-670462, while potent against its intended CK1 targets,

also significantly inhibits several other key kinases, which could lead to unintended biological

consequences.

Experimental Methodologies
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The determination of inhibitor potency is reliant on robust in vitro kinase assays. Below is a

detailed, representative protocol for a radiometric assay used to measure the activity of CK1δ

and the potency of its inhibitors.

In Vitro Radiometric Kinase Assay Protocol

Reaction Components Preparation:

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

Enzyme: Recombinant human CK1δ is diluted in kinase buffer to the desired final

concentration (e.g., 5-10 nM).

Substrate: A generic kinase substrate such as dephosphorylated α-casein is prepared in

kinase buffer at a concentration near its Michaelis constant (Km) (e.g., 10 µM).

ATP Stock: A stock solution of ATP is prepared, containing a known concentration of non-

radioactive ("cold") ATP spiked with [γ-³³P]ATP.

Inhibitor Dilutions: A serial dilution of the test compound (e.g., LH-846) is prepared in

dimethyl sulfoxide (DMSO).

Assay Procedure:

In a 96-well plate, 5 µL of each inhibitor dilution is added to respective wells. A DMSO-only

well serves as the 100% activity control.

To each well, 10 µL of the enzyme solution and 10 µL of the substrate solution are added.

The plate is incubated at room temperature for 10-15 minutes to allow the inhibitor to bind

to the enzyme.

The kinase reaction is initiated by adding 25 µL of the [γ-³³P]ATP-containing stock to each

well.

The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes),

ensuring the reaction remains within the linear range.

Termination and Detection:
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The reaction is terminated by spotting a portion of the reaction mixture from each well onto

phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate.

The phosphocellulose papers are washed multiple times with phosphoric acid to remove

any unincorporated [γ-³³P]ATP.

The papers are then dried, and the amount of incorporated radioactivity is quantified using

a scintillation counter.

Data Analysis:

The raw counts are converted to percent inhibition relative to the DMSO control.

The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve

using non-linear regression analysis.

Visualized Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the

following diagrams illustrate the CK1δ signaling pathway in circadian rhythm regulation and a

typical workflow for an in vitro kinase inhibition assay.
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Casein Kinase 1δ in Circadian Rhythm

Nucleus

Cytoplasm

CLOCK/BMAL1
Complex

Per and Cry Genes

Transcription

PER/CRY mRNA

Transcription

PER/CRY Proteins

Translation

CK1δ

Substrate for

Nuclear Entry

Phosphorylated PER

Phosphorylates

Proteasomal
Degradation

Inhibits CLOCK/BMAL1

Click to download full resolution via product page

Caption: Role of CK1δ in the core circadian clock mechanism.
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Workflow of an In Vitro Kinase Inhibition Assay
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Caption: A generalized workflow for determining kinase inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1675232#assessing-the-specificity-of-lh-846]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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